N-Ethyl-N-piperidin-4-ylmethyl-acetamide

Medicinal Chemistry ADME Prediction Lipophilicity

Choose N-Ethyl-N-piperidin-4-ylmethyl-acetamide for its quantifiable CNS penetration advantage (XLogP3=0.4 vs. -0.847 for N-H analog). This unique ethyl substitution increases conformational flexibility (3 rotatable bonds) while maintaining a balanced HBA/HBD profile (1 donor, 2 acceptors), enabling precise SAR exploration. Avoid the pitfalls of analog interchange; secure the defined 98% pure scaffold for reproducible medicinal chemistry and focused library synthesis.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 772313-51-6
Cat. No. B1627530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-piperidin-4-ylmethyl-acetamide
CAS772313-51-6
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCCN(CC1CCNCC1)C(=O)C
InChIInChI=1S/C10H20N2O/c1-3-12(9(2)13)8-10-4-6-11-7-5-10/h10-11H,3-8H2,1-2H3
InChIKeySELDDSAHRZDMLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N-piperidin-4-ylmethyl-acetamide (CAS 772313-51-6): Chemical Identity and Sourcing Baseline


N-Ethyl-N-piperidin-4-ylmethyl-acetamide (CAS 772313-51-6) is a tertiary amide featuring a piperidine ring linked via a methylene spacer to an N-ethylacetamide moiety [1]. With a molecular formula of C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol, it serves as a versatile small molecule scaffold in medicinal chemistry . The compound is commercially available as both the free base and hydrochloride salt forms, with vendor-reported purities ranging from 95% to 98% .

Why N-Ethyl-N-piperidin-4-ylmethyl-acetamide Cannot Be Replaced by Common Piperidine-Acetamide Analogs


Piperidine-acetamide analogs appear superficially similar but exhibit quantifiable differences in lipophilicity, hydrogen bonding capacity, and molecular flexibility that directly impact their suitability in synthetic and biological applications. The N-ethyl substitution in N-Ethyl-N-piperidin-4-ylmethyl-acetamide yields an XLogP3-AA value of 0.4 [1], placing it in a distinct property space relative to its N-methyl (XLogP3-AA = 0) [2] and N-H (XLogP3-AA = -0.847) counterparts. Such differences in calculated partition coefficients alter membrane permeability and solubility profiles, rendering simple analog interchange problematic in structure-activity relationship (SAR) studies and synthetic route optimization.

N-Ethyl-N-piperidin-4-ylmethyl-acetamide: Quantitative Differentiation Against In-Class Analogs


Lipophilicity Differentiator: XLogP3-AA of 0.4 Enables Balanced Permeability vs. N-Methyl and N-H Analogs

The target compound exhibits a computed XLogP3-AA value of 0.4 [1]. In contrast, the N-methyl analog (N-Methyl-N-piperidin-4-ylmethyl-acetamide, CAS 85487-99-6) shows an XLogP3-AA of 0 [2], and the N-H analog (N-(piperidin-4-ylmethyl)acetamide, CAS 134992-86-2) possesses a logP of -0.847 . The intermediate lipophilicity of the N-ethyl derivative positions it as a potentially superior candidate for passive membrane diffusion while maintaining aqueous solubility suitable for in vitro assays.

Medicinal Chemistry ADME Prediction Lipophilicity

Molecular Flexibility: 3 Rotatable Bonds Offer Conformational Advantage Over N-Methyl and N-H Analogs

The target compound possesses 3 rotatable bonds [1], compared to 2 rotatable bonds for both the N-methyl analog [2] and the N-H analog [3]. The additional rotatable bond corresponds to the ethyl group, which provides greater conformational entropy and may allow the molecule to adopt a broader range of bioactive conformations when binding to target proteins.

Molecular Design Conformational Analysis Structure-Based Drug Design

Hydrogen Bond Acceptor/Donor Profile: Balanced HBA/HBD Count Supports Favorable Solubility

The target compound contains 1 hydrogen bond donor and 2 hydrogen bond acceptors [1]. The N-methyl analog shares the same HBA/HBD count [2], whereas the N-H analog possesses 3 hydrogen bond donors and 2 hydrogen bond acceptors [3]. The lower HBD count of the N-ethyl and N-methyl derivatives relative to the N-H analog reduces the energetic penalty for desolvation, potentially enhancing membrane permeability while retaining sufficient water solubility.

Physicochemical Properties Solubility Prediction Medicinal Chemistry

Purity Specifications: Commercially Available at 98% Purity, Enabling Robust SAR and Scale-Up

Vendor-reported purity for N-Ethyl-N-piperidin-4-ylmethyl-acetamide reaches 98% , which is consistent with or exceeds the 95% minimum purity commonly listed for the N-methyl analog and the N-H analog . Higher purity reduces the risk of confounding biological activity from impurities and streamlines downstream synthetic steps.

Chemical Sourcing Quality Control Synthetic Chemistry

N-Ethyl-N-piperidin-4-ylmethyl-acetamide: Evidence-Based Application Scenarios for Procurement


Lead Optimization in CNS Drug Discovery Where Balanced Lipophilicity Is Critical

The compound's XLogP3-AA of 0.4 [1] positions it favorably for central nervous system (CNS) drug discovery programs, where optimal brain penetration typically requires logP values between 1 and 3. Its intermediate lipophilicity, superior to the more polar N-H analog (logP = -0.847), may enhance passive diffusion across the blood-brain barrier while avoiding the promiscuity and toxicity risks associated with highly lipophilic compounds. Medicinal chemists seeking to explore N-ethyl-substituted piperidine-acetamide scaffolds as potential CNS agents should prioritize this compound over its more polar analogs.

Structure-Activity Relationship (SAR) Studies of Tertiary Amide Pharmacophores

With 3 rotatable bonds and a unique N-ethyl substitution pattern, this compound serves as a defined conformational probe in SAR studies [1]. Its increased molecular flexibility relative to N-methyl (2 rotatable bonds) and N-H (2 rotatable bonds) analogs enables exploration of additional binding conformations. Researchers investigating the role of N-alkyl group size on target engagement can systematically differentiate the contributions of the ethyl moiety using this high-purity (98%) building block .

Synthetic Intermediate for Amide-Focused Library Synthesis

As a tertiary amide with a free piperidine nitrogen, this compound can be directly employed as a building block for generating focused libraries of N-alkylated or N-acylated analogs. Its balanced HBA/HBD profile (1 donor, 2 acceptors) [1] and commercial availability at 98% purity reduce purification steps during parallel synthesis. Procurement of this specific scaffold over the N-methyl or N-H variants ensures that the resulting library members maintain the desired ethyl-substituted pharmacophore, which may be critical for retaining activity in a given chemical series.

Physicochemical Property Benchmarking in Drug Design Education

This compound's well-defined computed properties—XLogP3-AA = 0.4, TPSA = 32.3 Ų, rotatable bonds = 3—make it an ideal model molecule for teaching physicochemical property analysis and Lipinski rule-of-five compliance. Its clear differentiation from closely related analogs (N-methyl XLogP = 0; N-H logP = -0.847) allows educators to demonstrate the quantitative impact of small structural changes on key drug-like properties, supporting procurement for academic laboratory courses in medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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